1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one
Description
The compound 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one features a pyrazoloquinolinone core with three key substituents:
- 4-Fluorophenyl group at position 1.
- Methyl group at position 2.
- 4-Phenylmethoxyphenyl group at position 3.
The fluorophenyl and phenylmethoxyphenyl groups enhance electronic and steric properties, influencing solubility, metabolic stability, and receptor binding .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3O2/c1-19-27-28(21-10-16-24(17-11-21)36-18-20-6-3-2-4-7-20)29-25(8-5-9-26(29)35)32-30(27)34(33-19)23-14-12-22(31)13-15-23/h2-4,6-7,10-17,28,32H,5,8-9,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJMLZAITJHQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one involves multiple steps, typically starting with the preparation of the pyrazoloquinoline core. One common synthetic route includes the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid-catalyzed conditions . This reaction proceeds through a Friedel–Crafts-type allenylation followed by cyclization to form the pyrazoloquinoline structure.
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce compounds with reduced functional groups .
Scientific Research Applications
1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects on cellular processes . For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
Fluorophenyl vs. Chlorophenyl Analogues
- Example: 4-(4-Chlorophenyl)-3,7,7-trimethyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one (CAS 370588-24-2) Key Differences:
- Electron-withdrawing effects : Fluorine (higher electronegativity) vs. chlorine (larger atomic size).
- Biological activity: Chlorophenyl derivatives may exhibit stronger hydrophobic interactions but lower metabolic stability compared to fluorophenyl analogues.
Phenylmethoxyphenyl vs. Benzyloxy Substitutions
- Example: 4-(4-(Benzyloxy)phenyl)-1-(4-fluorophenyl)-3-methyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one Key Differences:
- Solubility : Benzyloxy groups may reduce water solubility due to increased hydrophobicity.
- Metabolism : The phenylmethoxyphenyl group in the target compound could offer better resistance to oxidative degradation compared to benzyloxy.
Core Structure Modifications
Pyrazoloquinolinone vs. Pyrazolopyridine
Functional Group Additions
Methoxy and Trifluoromethoxy Modifications
- Examples: 7-Methoxy-2-(4-methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (PZ-II-029) 7-Bromo-2-(4-(trifluoromethoxy)phenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (DK-IV-22-1) Key Differences:
- Electron-withdrawing effects : Trifluoromethoxy groups enhance stability and lipophilicity compared to methoxy.
- Biological targets: Methoxy-substituted pyrazoloquinolinones are explored for α6-GABAA receptor selectivity, while trifluoromethoxy derivatives may improve blood-brain barrier penetration.
Comparative Data Table
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorophenyl derivatives generally exhibit better metabolic stability and milder steric effects than chlorophenyl analogues, making them preferable for CNS-targeted drugs .
- Core Rigidity: The pyrazoloquinolinone core’s planarity may improve interactions with flat binding pockets (e.g., kinase inhibitors) compared to less rigid pyrazolopyridines .
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C30H26FN3O2
- Molecular Weight : 479.5 g/mol
- Chemical Structure : The compound features a complex structure with a pyrazoloquinoline core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with similar structural motifs to 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival. A study on isoquinoline derivatives demonstrated that they could effectively inhibit tumor growth in vitro and in vivo models by targeting the EGFR pathway .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes:
- Phosphodiesterase Inhibition : Similar compounds have been evaluated for their inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Inhibitors of PDEs can lead to increased intracellular cyclic nucleotide levels, promoting apoptosis in cancer cells .
Receptor Affinity
Studies have suggested that this class of compounds may interact with several receptors:
- Serotonin and Dopamine Receptors : Compounds structurally related to 1-(4-Fluorophenyl)-3-methyl-4-(4-phenylmethoxyphenyl)-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one have been shown to bind to serotonin receptors (5-HT) and dopamine receptors (D2), indicating potential applications in neuropharmacology .
Case Studies
- In Vitro Studies : A study conducted on similar pyrazoloquinoline derivatives highlighted their cytotoxic effects against various cancer cell lines, including HeLa and HEK293T cells. The results indicated a dose-dependent response with IC50 values suggesting significant potency against these cell lines .
- In Vivo Models : Animal studies have demonstrated the efficacy of related compounds in reducing tumor size and improving survival rates when administered alongside conventional chemotherapy agents. These findings suggest a synergistic effect that warrants further investigation .
Data Table of Biological Activities
Q & A
Q. Advanced
- Fluorophenyl group : Enhances metabolic stability and lipophilicity, measured via logP assays .
- Phenylmethoxyphenyl group : Increases steric bulk, reducing solubility in polar solvents (tested via shake-flask method) .
- Electron-withdrawing groups (e.g., -CF₃) : Alter electronic density, affecting reactivity in follow-up functionalization .
What methodologies assess the environmental fate and ecological risks of this compound?
Q. Advanced
- Biodegradation assays : Use OECD 301 guidelines to measure degradation rates in soil/water .
- Bioaccumulation studies : Employ fish models (e.g., Daphnia magna) to determine bioconcentration factors (BCFs) .
- Ecotoxicology : Evaluate acute/chronic toxicity using algal growth inhibition tests (OECD 201) .
How can computational chemistry predict the biological activity of derivatives?
Q. Advanced
- Molecular docking : Screen derivatives against target proteins (e.g., kinase domains) using AutoDock Vina .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties .
What crystallographic techniques elucidate the compound’s 3D structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
